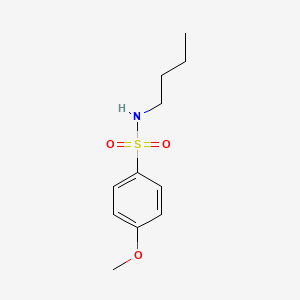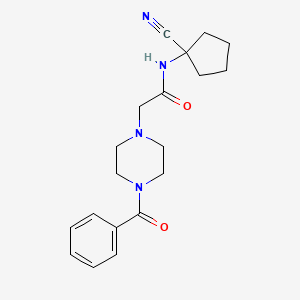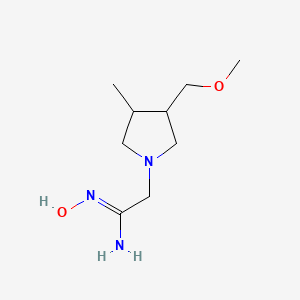
1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyridine ring substituted with methyl groups and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with 1,6-dimethyl-2-oxo-1,2-dihydropyridine under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit unique chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, including polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl benzoate
- 1,6-Dimethyl-2-oxo-1,2-dihydro-4-quinolinyl benzoate
- 1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 4-methylbenzoate
Uniqueness
1,6-Dimethyl-2-oxo-1,2-dihydro-4-pyridinyl 2-methylbenzoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ester functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
(1,2-dimethyl-6-oxopyridin-4-yl) 2-methylbenzoate |
InChI |
InChI=1S/C15H15NO3/c1-10-6-4-5-7-13(10)15(18)19-12-8-11(2)16(3)14(17)9-12/h4-9H,1-3H3 |
Clave InChI |
FXIGXJYTMNPFQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC(=O)N(C(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


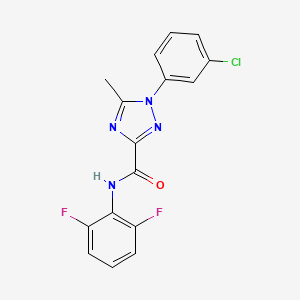
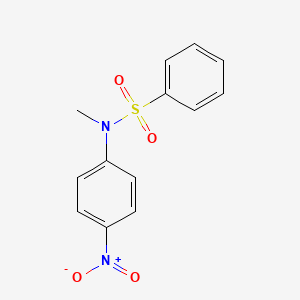


![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282243.png)
![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
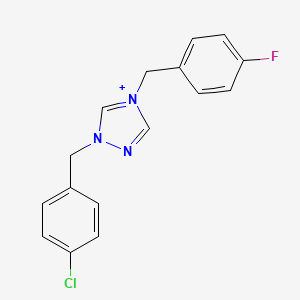
![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)

![6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282292.png)
